molecular formula C9H11N3O B14014669 N-(propan-2-ylideneamino)pyridine-2-carboxamide CAS No. 55101-19-4

N-(propan-2-ylideneamino)pyridine-2-carboxamide

Cat. No.: B14014669
CAS No.: 55101-19-4
M. Wt: 177.20 g/mol
InChI Key: TWHMIBPBRCXLCN-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)pyridine-2-carboxamide is a chemical compound with the molecular formula C9H11N3O It is a derivative of pyridine carboxamide, characterized by the presence of an isopropylideneamino group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(propan-2-ylideneamino)pyridine-2-carboxamide can be synthesized through a condensation reaction between pyridine-2-carboxylic acid and isopropylideneamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of isopropylideneamine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-ylideneamino)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(propan-2-ylideneamino)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(propan-2-ylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its inhibitory effects. Additionally, its ability to induce autophagy in cells has been observed, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-ylideneamino)pyridine-4-carboxamide
  • Pyridine-2-carboxamide
  • Pyridine-4-carboxamide

Uniqueness

N-(propan-2-ylideneamino)pyridine-2-carboxamide is unique due to its specific structural features, such as the isopropylideneamino group attached to the pyridine ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets .

Properties

CAS No.

55101-19-4

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-(propan-2-ylideneamino)pyridine-2-carboxamide

InChI

InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-5-3-4-6-10-8/h3-6H,1-2H3,(H,12,13)

InChI Key

TWHMIBPBRCXLCN-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C

Origin of Product

United States

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